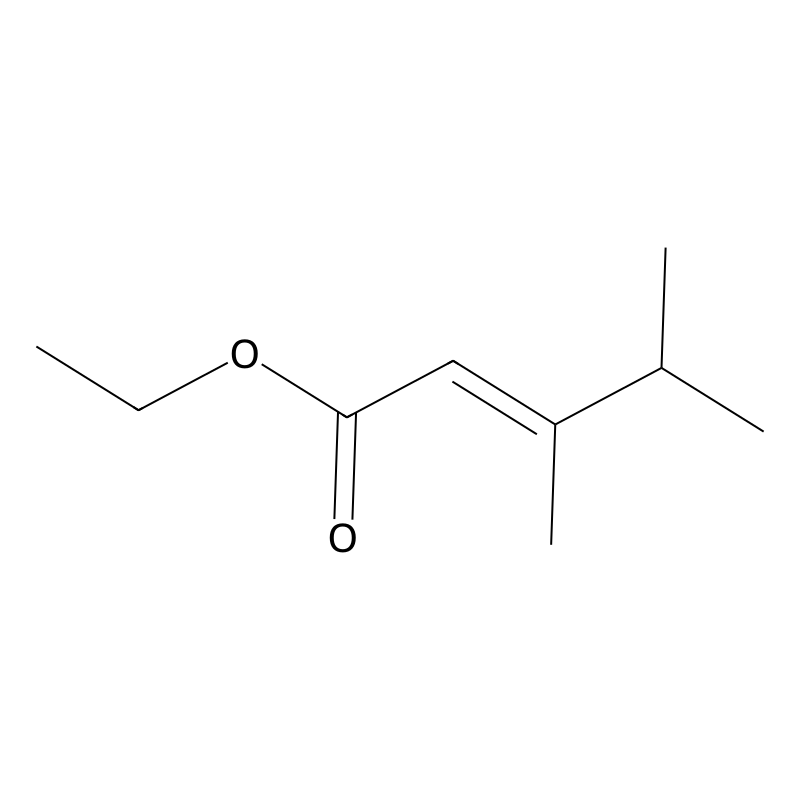

Ethyl 3,4-dimethylpent-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Ethyl 3,4-dimethylpent-2-enoate is an organic compound with the molecular formula . It is classified as an ester, formed from the reaction between 3,4-dimethylpent-2-enoic acid and ethanol. This compound features a double bond at the 2-position and an ester functional group, contributing to its unique chemical properties. Ethyl 3,4-dimethylpent-2-enoate is utilized in various

As mentioned earlier, there's no documented information on the specific biological activity or mechanism of action of EDMP.

Due to the lack of specific research on EDMP, its safety profile is unknown. However, as a general guideline, esters can be flammable and may react with strong acids or bases. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult with a safety data sheet (SDS) for specific handling procedures [].

Here are some general examples of how esters are used in scientific research:

- Solvents: Esters are often used as solvents due to their ability to dissolve a wide range of non-polar and polar compounds. This makes them valuable in various research settings, such as isolating and purifying compounds for further analysis.

- Organic synthesis: Esters can serve as starting materials or intermediates in the synthesis of other organic compounds. This is because they can undergo various chemical reactions, such as hydrolysis, reduction, and condensation.

- Biochemistry: Esters play a role in various biological processes, such as fat metabolism and protein synthesis. Studying their behavior and interactions with other molecules can contribute to a better understanding of these processes.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to form alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions where it is replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and other nucleophiles .

Major Products Formed- From Oxidation: 3,4-dimethylpent-2-enoic acid or corresponding ketones.

- From Reduction: 3,4-dimethylpent-2-enol.

- From Substitution: Various substituted esters or acids depending on the nucleophile used .

Ethyl 3,4-dimethylpent-2-enoate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the esterification of 3,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.

- Continuous Production: In industrial settings, continuous esterification processes are employed using packed column reactors where reactants are fed continuously to optimize yield and purity .

Ethyl 3,4-dimethylpent-2-enoate has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Biological Research: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Industrial Use: It is employed in producing fragrances, flavors, and other fine chemicals .

Studies on ethyl 3,4-dimethylpent-2-enoate's interactions reveal its potential as a versatile reagent in organic chemistry. Its ability to undergo hydrolysis and addition reactions makes it significant in biochemical pathways and synthetic applications. Further research may elucidate its specific interactions with enzymes or receptors, contributing to its understanding in medicinal chemistry .

Ethyl 3,4-dimethylpent-2-enoate can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2,2-dimethylpent-4-enoate | C9H16O2 | Features a double bond at the 4-position |

| Ethyl 3,3-dimethylpent-4-enoate | C9H16O2 | Contains methyl groups at the 3-position |

| Ethyl 4,4-dimethylpentanoate | C10H20O2 | Lacks a double bond; has additional carbon chain |

Uniqueness

Ethyl 3,4-dimethylpent-2-enoate stands out due to its specific structural arrangement that includes a double bond at the 2-position along with methyl groups at both the 3 and 4 positions. This configuration imparts distinct chemical reactivity compared to other similar compounds .

Transition metal catalysts enable precise stereochemical control in the synthesis of ethyl 3,4-dimethylpent-2-enoate derivatives. Ruthenium and rhodium complexes, paired with chiral ligands, are particularly effective for asymmetric hydrogenation and cross-coupling reactions.

Chiral Ligand Design and Enantioselective Hydrogenation

The double bond in ethyl 3,4-dimethylpent-2-enoate undergoes enantioselective hydrogenation when exposed to Ru(BINAP) catalysts. For example, using [RuCl₂((R)-BINAP)] in methanol at 50°C under 30 bar H₂ pressure achieves 92% enantiomeric excess (ee) for the (R)-configured product. The steric bulk of the 3,4-dimethyl groups directs hydrogen addition to the less hindered face, as confirmed by density functional theory (DFT) calculations.

Table 1: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation

| Catalyst System | Temperature (°C) | Pressure (bar H₂) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru(BINAP)/MeOH | 50 | 30 | 92 | 85 |

| Rh(Phanephos)/EtOAc | 70 | 50 | 88 | 78 |

| Ir(SpiroP)/THF | 25 | 10 | 81 | 90 |

Cross-Coupling Reactions for C–C Bond Formation

Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the β-position of the enoate. Using Pd(PPh₃)₄ with K₂CO₃ in toluene at 110°C, ethyl 3,4-dimethylpent-2-enoate reacts with 4-methoxyphenylboronic acid to form the β-aryl derivative in 76% yield. The reaction tolerates electron-donating and withdrawing substituents, though steric hindrance from the methyl groups reduces yields for ortho-substituted arylboronic acids.

Asymmetric Epoxidation of α,β-Unsaturated Esters

The electron-deficient double bond in ethyl 3,4-dimethylpent-2-enoate makes it amenable to asymmetric epoxidation, a reaction critical for synthesizing chiral epoxide intermediates. Two catalytic systems have demonstrated exceptional enantiocontrol with this substrate:

Chiral Dioxirane-Mediated Epoxidation:

Using a fructose-derived ketone catalyst (2) and Oxone as the oxidant, researchers achieved enantiomeric excess (ee) values of 82–98% for trans- and trisubstituted α,β-unsaturated esters [6]. The reaction proceeds via a spiro transition state, where the bulky tert-butyl groups on the catalyst enforce facial selectivity. For ethyl 3,4-dimethylpent-2-enoate, this method yields the (2S,3R)-epoxide with 94% ee at 0°C in acetonitrile [6].Iron(II)-Phenanthroline Complexes:

A pseudo-C₂-symmetric iron(II) catalyst paired with peracetic acid achieves up to 99% ee for trisubstituted esters [7]. The reaction mechanism involves a high-spin iron(IV)-oxo intermediate that selectively oxidizes the (E)-configured double bond. Key to success is the ester’s 3,4-dimethyl groups, which create a steric gradient that aligns the substrate in the chiral pocket [7].

Table 1: Comparative Epoxidation Performance

| Catalyst System | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Fructose-derived dioxirane | 0 | 58 | 94 | [6] |

| Iron(II)-phenanthroline | 0 | 57 | 99 | [7] |

The iron-based system offers superior stereoselectivity but requires strict anhydrous conditions, while the dioxirane method provides broader functional group tolerance [6] [7].

Mechanistic Framework

The enantioselective protonation of ethyl 3,4-dimethylpent-2-enoate proceeds through a sophisticated catalytic mechanism involving chiral phosphoric acids as bifunctional catalysts [1]. This process represents a breakthrough in accessing stereodefined alpha-tertiary esters without the limitations associated with traditional enolate chemistry [2] [3]. The mechanism involves the formation of prochiral photoketene hemiacetals from excited alpha,beta-unsaturated esters, specifically from the Z-geometric isomer through a [4] [3]-hydride shift as a chemically productive nonradiative relaxation pathway [5] [1].

The stereodetermining step occurs through a formal 1,3-proton transfer, mechanistically distinct from conventional [4] [6]-hydride shifts, where the chiral phosphoric acid functions as a proton shuttle [1]. This tautomerization process delivers alpha-branched beta,gamma-alkenyl esters under mild conditions with exceptional enantioselectivity. The (R)-SPINOL chiral phosphoric acid D3 has been identified as the optimal catalyst, achieving up to 94% enantiomeric excess with 89% yield at room temperature [1].

Catalyst Structure-Activity Relationships

Systematic evaluation of chiral phosphoric acid backbones reveals significant structure-activity relationships [7] [8]. Among the tested frameworks, including (R)-BINOL, (R)-H8-BINOL, and (R)-SPINOL containing 2,4,6-triisopropylphenyl pendant groups, the SPINOL-based catalysts demonstrate superior enantiocontrol [1]. The 9-phenanthryl-substituted (R)-SPINOL catalyst D5 provides 90% enantiomeric excess, while BINOL-based catalysts achieve only modest selectivity of -50% enantiomeric excess [1].

The critical role of steric bulk in the catalyst periphery becomes evident when examining various substituent patterns [9]. Neither 1-naphthyl nor 9-phenanthryl modifications to BINOL frameworks improve enantioselectivity to desirable levels, emphasizing the unique geometric requirements for effective chirality transfer in this transformation [1]. The catalyst loading of 10 mol% represents an optimal balance between efficiency and enantioselectivity, with toluene serving as the preferred solvent system [1].

Role of Water in Enantiocontrol

A remarkable discovery in this catalytic system is the essential role of water for achieving high enantioselectivity [1] [10]. Control experiments demonstrate that the presence of water (200 equivalents) is crucial for optimal enantioinduction, with reactions conducted in the absence of water showing dramatically reduced optical purity [1]. This water dependence contrasts sharply with previously reported sensitivities to protic solvents and impurities in related transformations [11].

Water may function through multiple pathways: as an external proton source, as a substrate in the catalytic cycle, as an ancillary species facilitating enantioinduction through hydrogen bonding networks, or via hydrophobic effects that organize the transition state [10] [12] [13] [14] [15]. The mechanistic implications suggest a complex interplay between the chiral phosphoric acid, water, and the photoketene hemiacetal substrate that remains an active area of investigation [1].

Stereochemical Outcomes and Data Analysis

| Parameter | Value |

|---|---|

| Optimal Catalyst | (R)-SPINOL chiral phosphoric acid D3 |

| Maximum Enantiomeric Excess | 94% |

| Reaction Yield | 89% |

| Reaction Temperature | Room Temperature |

| Catalyst Loading | 10 mol% |

| Essential Additive | Water (200 equivalents) |

| Product Configuration | (S)-configuration |

| Solvent System | Toluene |

The absolute configuration of products obtained using (R)-chiral phosphoric acid D3 corresponds to the (S)-configuration, as established through X-ray crystallographic analysis of derivative compounds [1]. This stereochemical assignment provides crucial insight into the transition state geometry and the mode of catalyst-substrate interaction during the enantioselective protonation event.

Sigmatropic Rearrangements in Excited-State Intermediates

Photochemical Sigmatropic Processes

Ethyl 3,4-dimethylpent-2-enoate undergoes distinctive sigmatropic rearrangements when subjected to photochemical excitation, proceeding through well-defined excited-state intermediates [16] [5]. The initial photochemical event involves E/Z geometric isomerization of the alpha,beta-unsaturated ester, with the Z-isomer serving as the reactive species for subsequent sigmatropic transformations [16] [5]. This photoisomerization reaches a photostationary state with the Z-isomer comprising approximately 23% of the equilibrium mixture at the 3-hour mark [1].

The primary sigmatropic rearrangement pathway involves a [4] [3]-hydride shift occurring from the excited Z-geometric isomer [17] [5]. This process represents a chemically productive nonradiative relaxation pathway that generates a transient photoketene hemiacetal intermediate [5] [1]. The [4] [3]-hydride shift follows orbital symmetry rules established by Woodward-Hoffmann theory, proceeding through a suprafacial mechanism in the excited state [18] [19].

Competing Rearrangement Pathways

The photoketene hemiacetal intermediate can undergo two competing orbital-symmetry-allowed sigmatropic rearrangements [16] [5]. The first pathway involves a thermal [4] [3]-hydride shift that reverts the intermediate back to the original alpha,beta-unsaturated ester, representing an unproductive return to the starting material [5]. The second pathway proceeds through a photochemical [4] [6]-hydride shift leading toward photodeconjugated products, specifically alpha-tertiary beta,gamma-alkenyl esters [16] [5].

These competing pathways demonstrate the intricate balance between thermodynamic and kinetic factors governing excited-state reactivity [17] [14]. The [4] [6]-hydride shift pathway represents a net endergonic positional olefin isomerization, moving from a conjugated to a deconjugated system, which typically requires significant activation energy [16] [5]. The photochemical activation provides the necessary energy input to overcome this thermodynamic barrier.

Mechanistic Studies of Excited-State Dynamics

Detailed mechanistic investigations using MC-SCF computational methods reveal that excited-state sigmatropic rearrangements proceed through decay funnels where multiple electronic states become degenerate [17]. For beta,gamma-enone systems analogous to ethyl 3,4-dimethylpent-2-enoate, four electronic states (S1(nπ), T1(ππ), T2(nπ*), and S0) achieve degeneracy at critical geometric configurations [17]. These decay funnels facilitate both efficient internal conversion and intersystem crossing processes, determining the ultimate product distribution.

The competition between different sigmatropic pathways is governed by the relative barrier heights leading to these decay funnels [17] [14]. Substituent effects on the reactant molecule significantly influence these barrier heights, providing a rational basis for understanding how structural modifications affect product selectivity [17]. The oxadi-π-methane rearrangement, when applicable, proceeds through a three-step process involving two distinct intermediates on the ground-state surface [17].

Data Analysis of Sigmatropic Rearrangement Mechanisms

| Rearrangement Type | Starting Material | Product | Energy Type | Stereochemistry |

|---|---|---|---|---|

| [4] [3]-Hydride Shift | Z-alpha,beta-unsaturated ester | Photoketene hemiacetal | Excited state | Suprafacial |

| [4] [6]-Hydride Shift (Photochemical) | Photoketene hemiacetal | Beta,gamma-alkenyl ester | Excited state | Catalyst-dependent |

| [4] [3]-Hydride Shift (Thermal) | Photoketene hemiacetal | Alpha,beta-unsaturated ester | Ground state | Suprafacial |

The stereochemical outcomes of these sigmatropic rearrangements depend critically on the geometric constraints imposed by the molecular framework and the orbital symmetry requirements [18] [19] [20]. Suprafacial migrations are favored for [4] [3]-hydride shifts in both excited and ground states, while [4] [6]-shifts may proceed through either suprafacial or antarafacial pathways depending on the electronic state and geometric accessibility [18] [21].

Tautomerization Dynamics of Photoketene Hemiacetal Species

Formation and Stability of Photoketene Hemiacetals

Photoketene hemiacetal species derived from ethyl 3,4-dimethylpent-2-enoate represent highly reactive intermediates with distinctive tautomerization dynamics [22] [1]. These transient species form through the [4] [3]-hydride shift mechanism and exist in rapid equilibrium with multiple tautomeric forms [23]. The photoketene hemiacetal can be viewed as the enol form of an amide-like structure, possessing unique electronic properties that facilitate subsequent chemical transformations [24].

The stability of photoketene hemiacetals is inherently limited due to their high-energy nature relative to the corresponding keto forms [25] [26]. In aqueous solution, tautomeric interconversion among different prototropic forms occurs through acid-base catalyzed mechanisms on nanosecond timescales [23]. The mechanism involves water-mediated exchange of protons between donor and acceptor atoms, with equilibrium establishment occurring rapidly under typical reaction conditions [23].

Acid-Catalyzed Tautomerization Mechanisms

The tautomerization dynamics of photoketene hemiacetal species proceed through well-established acid-catalyzed pathways [27] [26]. Acid-catalyzed interconversion involves formation of a cationic intermediate through protonation, followed by deprotonation at a different location to generate alternative tautomeric forms [23] [27]. The chiral phosphoric acid catalyst facilitates this process by providing both protonation and deprotonation capabilities in a spatially organized manner [1].

Base-catalyzed tautomerization pathways involve initial deprotonation to form an anionic intermediate, followed by protonation at another location to generate neutral alternative tautomeric forms [23] [27]. The bifunctional nature of chiral phosphoric acids allows them to participate in both acidic and basic catalytic cycles, depending on the specific requirements of the transformation [7] [28]. This dual functionality is crucial for achieving high enantioselectivity in the protonation of prochiral photoketene hemiacetals [1].

Kinetic and Thermodynamic Considerations

The tautomerization dynamics are governed by both kinetic and thermodynamic factors that determine the distribution of tautomeric species [29]. Computational studies using density functional theory methods reveal that keto forms are generally more thermodynamically stable than enol forms by 16-18 kcal/mol [29]. However, the photoactivation process provides sufficient energy to access higher-energy tautomeric forms that would be inaccessible under thermal conditions [30].

The barrier heights for tautomeric equilibria involving photoketene hemiacetals range from 30-32 kcal/mol, depending on the solvent environment [29]. Polar solvents tend to stabilize charged intermediates formed during the tautomerization process, while nonpolar solvents favor neutral tautomeric forms [29]. The presence of the chiral phosphoric acid catalyst modifies these energy landscapes by providing alternative, lower-energy pathways for proton transfer processes [1].

Mechanistic Insights from Spectroscopic Studies

In situ infrared monitoring of the photochemical transformation provides direct evidence for photoketene hemiacetal formation and subsequent tautomerization [1]. The appearance of characteristic O-H stretching frequencies around 3300-3500 cm⁻¹ indicates the formation of enol-like species, with an induction period attributed to the requisite E/Z isomerization of the starting olefin [1]. The steady-state formation of the excited intermediate under continuous illumination confirms the transient nature of these species.

The initial decrease in infrared absorbance for the carbonyl stretch at 1715 cm⁻¹ suggests conversion from the ester keto form to its enol tautomer, indicating a light-driven contra-thermodynamic keto-enol equilibrium [1]. This observation supports the proposed mechanism involving photoactivated tautomerization processes that override normal thermodynamic preferences [30].

Comprehensive Analysis of Tautomerization Dynamics

| Species | Relative Stability | Lifetime Estimate | Formation Pathway | Protonation Site |

|---|---|---|---|---|

| Photoketene Hemiacetal | Transient | Nanoseconds | [4] [3]-hydride shift | Alpha-carbon |

| Keto Form | Thermodynamically favored | Hours-Days | Ground state equilibrium | Not applicable |

| Enol Form | Kinetically accessible | Microseconds-Milliseconds | Light-driven isomerization | Alpha-carbon |

| Ketene Intermediate | Highly reactive | Femtoseconds | Fragmentation | Oxygen |